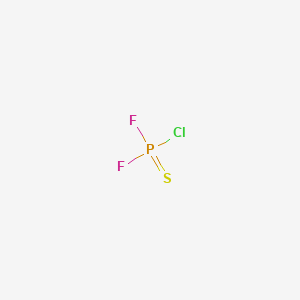
Thiophosphoryl difluoride monochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is typically found as a colorless gas or liquid, with a boiling point of 6.3°C and a melting point of -155.2°C . This compound is known for its tetrahedral molecular shape around the phosphorus atom and is used in various chemical reactions and industrial applications.
准备方法
Thiophosphoryl difluoride monochloride can be synthesized through several methods:
Reaction with Antimony Compounds: One method involves reacting thiophosphoryl chloride (PSCl₃) with antimony trifluoride (SbF₃) and antimony pentachloride (SbCl₅) at 75°C.
Reaction with Potassium Fluorosulfite: Another method involves reacting thiophosphoryl chloride with potassium fluorosulfite (KSO₂F) to produce thiophosphoryl fluoride (PSF₃), potassium chloride (KCl), and sulfur dioxide (SO₂), with a partial yield of this compound.
Reaction with Chlorine: A small percentage of this compound can be formed when compounds like difluoro(germylthio)phosphine react with chlorine.
化学反应分析
Thiophosphoryl difluoride monochloride undergoes various chemical reactions:
Hydrolysis: The compound is slowly hydrolyzed by water vapor.
Reaction with Potassium Hydroxide: It reacts with potassium hydroxide solution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less documented.
Substitution: It can participate in substitution reactions, such as reacting with silicontetraisocyanate to form thiophosphoryl difluoride isocyanate.
科学研究应用
Thiophosphoryl difluoride monochloride has several scientific research applications:
Chemical Synthesis: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Biological Research: It is studied for its potential interactions with biological molecules, although specific applications in biology and medicine are less documented.
作用机制
The mechanism of action of thiophosphoryl difluoride monochloride involves its reactivity with various chemical reagents. It can form different products depending on the reaction conditions and reagents used. The compound’s molecular targets and pathways are primarily related to its ability to undergo substitution and hydrolysis reactions .
相似化合物的比较
Thiophosphoryl difluoride monochloride can be compared with other similar compounds:
Thiophosphoryl Fluoride (PSF₃): This compound is similar in structure but contains three fluorine atoms instead of two fluorine and one chlorine atom.
Phosphoryl Chloride Difluoride (POClF₂): This compound contains an oxygen atom instead of sulfur, making it different in terms of reactivity and applications.
Thiophosphoryl Chloride (PSCl₃): This compound contains three chlorine atoms and is used in similar industrial applications.
This compound is unique due to its specific combination of fluorine and chlorine atoms, which gives it distinct chemical properties and reactivity.
属性
CAS 编号 |
2524-02-9 |
|---|---|
分子式 |
ClF2PS |
分子量 |
136.49 g/mol |
IUPAC 名称 |
chloro-difluoro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/ClF2PS/c1-4(2,3)5 |
InChI 键 |
PBDMSMPIDQNREV-UHFFFAOYSA-N |
规范 SMILES |
FP(=S)(F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


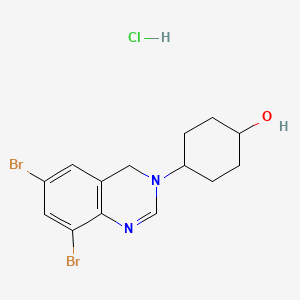
![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B13425715.png)
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13425716.png)

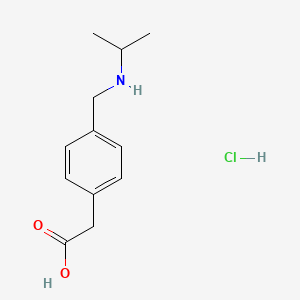
![(2R)-2-Amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-1-propanol](/img/structure/B13425725.png)
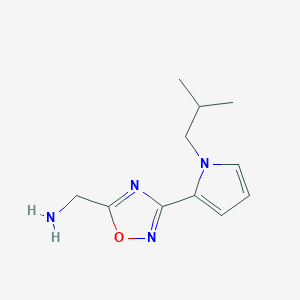
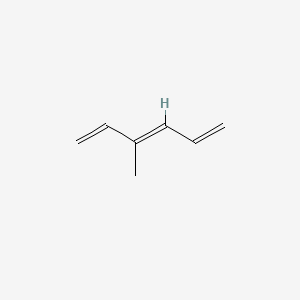
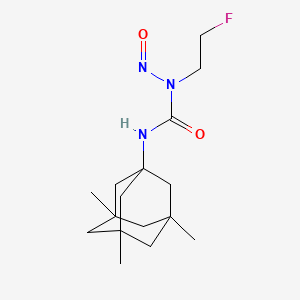
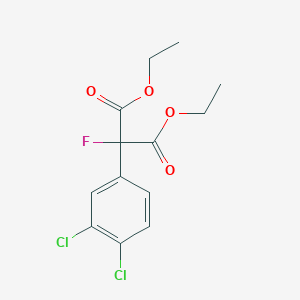
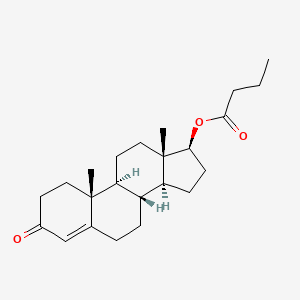


![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline](/img/structure/B13425785.png)
